molecular formula C16H14Cl3N5 B11108352 1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine

1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine

Cat. No.: B11108352
M. Wt: 382.7 g/mol
InChI Key: UJQISAVHTUANQI-UHFFFAOYSA-N
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Description

N-[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE is a complex organic compound that features a tetraazole ring substituted with chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring is synthesized by reacting 3-chlorophenylhydrazine with sodium azide under acidic conditions.

    Substitution Reaction: The tetraazole ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate compound.

    Dimethylation: The final step involves the reaction of the intermediate with dimethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the tetraazole ring.

    Reduction: Reduction reactions can occur at the chlorophenyl groups, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amine groups replacing the chlorines.

    Substitution: Substituted derivatives with various nucleophiles attached to the chlorinated positions.

Scientific Research Applications

N-[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE
  • N-[1-(3-BROMOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE

Uniqueness

N-[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE is unique due to the specific positioning of the chlorophenyl groups, which can influence its reactivity and binding affinity in biological systems. This structural uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C16H14Cl3N5

Molecular Weight

382.7 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C16H14Cl3N5/c1-23(2)15(13-7-6-11(18)9-14(13)19)16-20-21-22-24(16)12-5-3-4-10(17)8-12/h3-9,15H,1-2H3

InChI Key

UJQISAVHTUANQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=C(C=C(C=C1)Cl)Cl)C2=NN=NN2C3=CC(=CC=C3)Cl

Origin of Product

United States

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